molecular formula C26H21N3O3 B11124151 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11124151
M. Wt: 423.5 g/mol
InChI Key: NJCQSGLFJCOHKM-XTQSDGFTSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzodiazole ring, a hydroxy group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Pyrrol-2-one Ring: This step involves the condensation of the benzodiazole derivative with appropriate diketones or ketoesters under acidic or basic conditions.

    Addition of the Methylbenzoyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride and 4-methylphenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur on the benzodiazole and phenyl rings using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, ferric chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application:

    Pharmacological Action: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

    Materials Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.

    Biological Activity: It may disrupt cellular processes in microorganisms or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the additional methyl group on the phenyl ring.

    1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-benzoyl-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-1-(1H-benzimidazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H21N3O3/c1-15-7-11-17(12-8-15)22-21(23(30)18-13-9-16(2)10-14-18)24(31)25(32)29(22)26-27-19-5-3-4-6-20(19)28-26/h3-14,22,30H,1-2H3,(H,27,28)/b23-21+

InChI Key

NJCQSGLFJCOHKM-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5N4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5N4

Origin of Product

United States

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